N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}pyrazine-2-carboxamide
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Overview
Description
N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE is a complex organic compound that features a pyrazine ring, an aniline derivative, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE typically involves the reaction of 4-methoxyaniline with ethyl 2-oxoacetate to form an intermediate, which is then reacted with 2-pyrazinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 4-hydroxyaniline derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyanilino)-2-oxoethyl]-4-methylbenzamide
- N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamide
- N-[2-(3-chloro-2-methoxyanilino)-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-2-yl]pyridin-3-yl}oxy)ethyl]prop-2-enamide
Uniqueness
N-[2-(4-METHOXYANILINO)-2-OXOETHYL]-2-PYRAZINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C14H14N4O3 |
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Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-21-11-4-2-10(3-5-11)18-13(19)9-17-14(20)12-8-15-6-7-16-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
QYXVPXJPFOVNOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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